molecular formula C9H11ClO3S B3417114 2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride CAS No. 1017226-39-9

2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride

Cat. No.: B3417114
CAS No.: 1017226-39-9
M. Wt: 234.70 g/mol
InChI Key: VKMDXCFYOFABLH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxyphenyl group attached to an ethane-1-sulfonyl chloride moiety. This compound is primarily used in organic synthesis and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Methoxyphenyl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(2-Methoxyphenyl)ethanol+Thionyl chloride2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide\text{2-(2-Methoxyphenyl)ethanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 2-(2-Methoxyphenyl)ethanol+Thionyl chloride→2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group or further oxidize it to a carbonyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonyl hydrides: Formed by reduction reactions.

Scientific Research Applications

2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.

    Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: For the modification of polymers and other materials to enhance their properties.

    Biological Studies: As a probe to study enzyme mechanisms and protein interactions

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds with target molecules. The methoxyphenyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)ethane-1-sulfonic acid: The corresponding sulfonic acid derivative.

    2-(2-Methoxyphenyl)ethane-1-sulfonamide: The sulfonamide derivative.

    2-(2-Methoxyphenyl)ethane-1-sulfonate esters: Esters formed by reaction with alcohols.

Uniqueness

2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride is unique due to its high reactivity and versatility in organic synthesis. The presence of the methoxy group can influence the electronic properties and reactivity of the compound, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

2-(2-methoxyphenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-9-5-3-2-4-8(9)6-7-14(10,11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMDXCFYOFABLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017226-39-9
Record name 2-(2-methoxyphenyl)ethane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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